1H,1H,2H,2H-Perfluoroheptylamine

Overview

Description

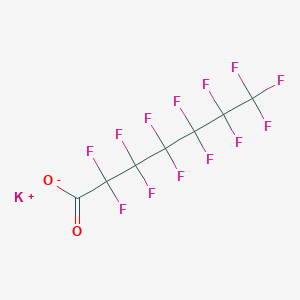

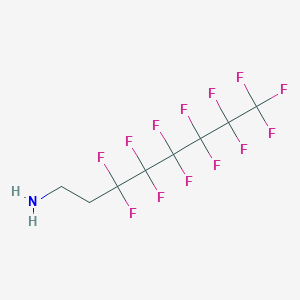

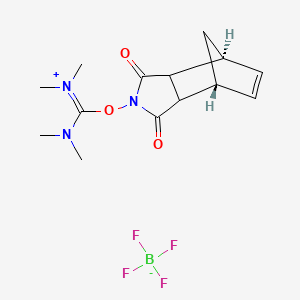

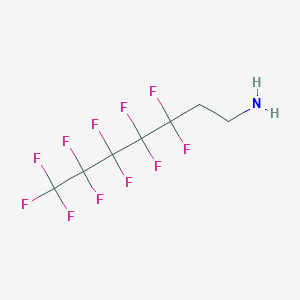

1H,1H,2H,2H-Perfluoroheptylamine is a useful research compound. Its molecular formula is C7H6F11N and its molecular weight is 313.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H,1H,2H,2H-Perfluoroheptylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,2H,2H-Perfluoroheptylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Consumer Products and Indoor Environment

A study by Liu, Guo, Folk, and Roache (2015) focused on fluorotelomer alcohols (FTOHs), precursors to perfluorocarboxylic acids, found in various consumer products. They highlighted the need for further research on exposure assessment and risk management due to the presence of these compounds in the indoor environment (Liu, Guo, Folk, & Roache, 2015).

Surface Properties of Ionic Liquids

Rauber, Heib, Schmitt, and Hempelmann (2016) synthesized a series of 1-(1H,1H,2H,2H-perfluoroalkyl-)-3-methyl-imidazolium bis(trifluoromethanesulfonyl)imide ionic liquids. They found these compounds to have high thermal stability and wide liquid range, with potential applications in various fields due to their modified surface behaviors (Rauber, Heib, Schmitt, & Hempelmann, 2016).

Micro-Contact Printing in Material Science

Kim et al. (2014) used 1H,1H,2H,2H-perfluorodecyl methacrylate in micro-contact printing, highlighting its application in fabricating patterns on various substrates at room temperature. This approach is significant for the development of new material processing techniques (Kim et al., 2014).

Protective Coatings

Lazzari, Aglietto, Castelvetro, and Chiantore (2001) investigated the photochemical stability of copolymers of 1H,1H,2H,2H-perfluorodecyl methacrylate with unfluorinated acrylic esters, which could be used as protective coatings. Their research provides insights into the durability and application of these materials (Lazzari, Aglietto, Castelvetro, & Chiantore, 2001).

Environmental Degradation

Jin, Jiang, and Zhang (2017) studied the photochemical decomposition of 1H,1H,2H,2H-perfluorooctane sulfonate, a common PFOS alternative, under UV irradiation. This research is critical for understanding the environmental impact and degradation pathways of such compounds (Jin, Jiang, & Zhang, 2017).

Microbial Biodegradation

Arakaki, Ishii, Tokuhisa, Murata, Sato, Sonoi, Tatsu, and Matsunaga (2010) explored the microbial biodegradation of 1H,1H,2H,2H,8H,8H-perfluorododecanol, providing valuable insights into the environmental fate of such substances (Arakaki et al., 2010).

Quantum Dot Applications

Weinberg, He, and Weiss (2016) demonstrated that the introduction of 1H,1H,2H,2H-perfluorodecanethiol in the ligand shell of quantum dots can control their redox activity, with implications for designing robust emitters or high-fidelity sensing platforms (Weinberg, He, & Weiss, 2016).

Fluorinated Block Copolymer Stabilizers

Zhu and Ford (2008) synthesized amphiphilic block copolymers using 1H,1H-perfluorooctyl acrylate and 1H,1H,2H,2H-perfluorooctyl acrylate, highlighting their utility in dispersion polymerization and their potential as stabilizers in various industrial applications (Zhu & Ford, 2008).

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F11N/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWIRTQEBLHUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893412 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,2H,2H-Perfluoroheptylamine | |

CAS RN |

1346521-42-3 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B7886801.png)

![Tert-butyl 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7886805.png)

![(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine](/img/structure/B7886809.png)